

# Abemaciclib dose reduction hematologic toxicity

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## Compound Focus: Abemaciclib

CAS No.: 1231929-97-7

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## Dose Reduction Guide for Hematologic Toxicity

For hematologic toxicities, the recommended dose reductions follow a specific sequence depending on whether **abemaciclib** is used in combination therapy or as monotherapy [1] [2] [3].

Dose Level	Dose for Combination Therapy	Dose for Monotherapy
Recommended starting dose	150 mg twice daily	200 mg twice daily
First dose reduction	100 mg twice daily	150 mg twice daily
Second dose reduction	50 mg twice daily	100 mg twice daily
Third dose reduction	Not applicable	50 mg twice daily

Treatment should be discontinued for patients unable to tolerate 50 mg twice daily [1] [2].

## Management Protocol for Neutropenia

The following table outlines the management strategy for neutropenia based on the CTCAE (Common Terminology Criteria for Adverse Events) grade [1] [2] [3].

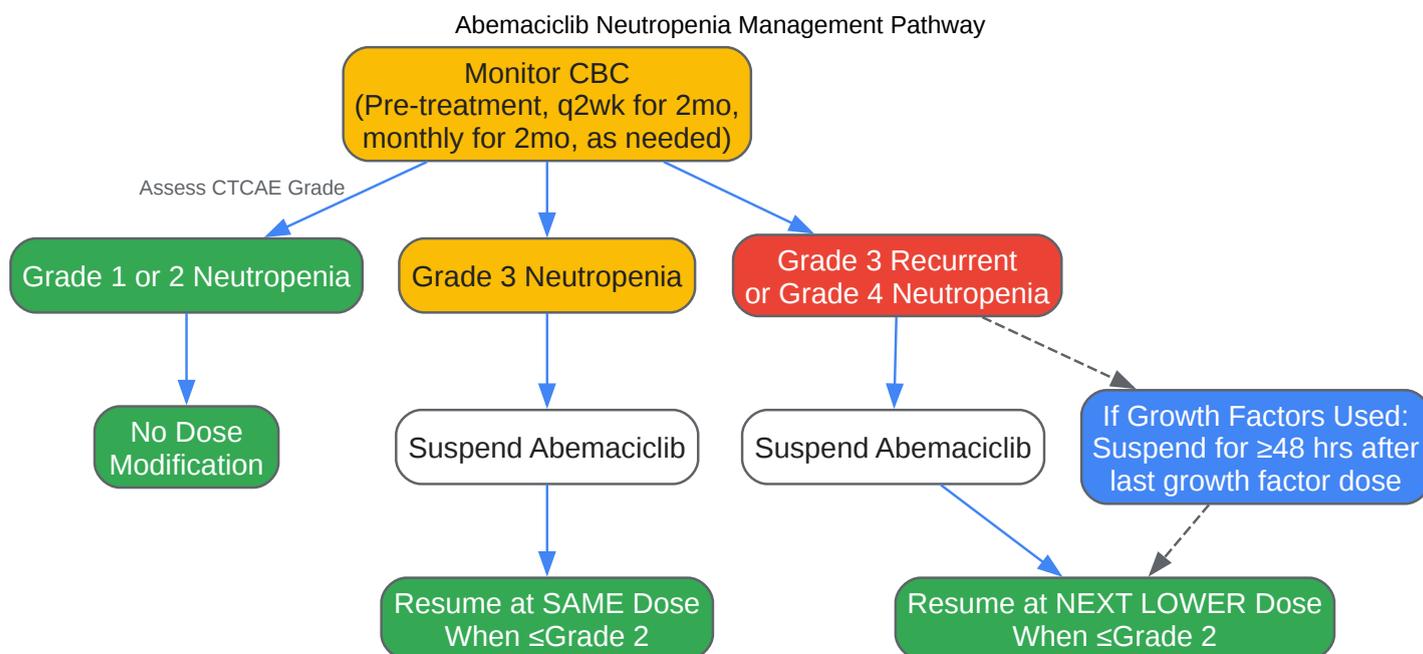
CTCAE Grade	Recommended Action
Grade 1 or 2	No dose modification required.
Grade 3	Suspend abemaciclib dose until toxicity resolves to $\leq$ Grade 2. No dose reduction is required upon resumption.
Grade 3 (recurrent) or Grade 4	Suspend abemaciclib dose until toxicity resolves to $\leq$ Grade 2. Resume at the next lower dose upon recovery.
If blood cell growth factors are required	Suspend abemaciclib for at least <b>48 hours</b> after the last dose of the growth factor and until toxicity resolves to $\leq$ Grade 2. Resume at the next lower dose, unless the dose was already reduced for that specific toxicity [1].

## Monitoring & Clinical Considerations

- **Routine Monitoring:** Complete Blood Counts (CBC) should be monitored prior to initiation, every 2 weeks for the first 2 months, monthly for the next 2 months, and as clinically indicated thereafter [1] [3].
- **Other Toxicity Management:** Dose modifications are also required for other adverse reactions. Key examples include [1] [2]:
  - **Diarrhea:** Manage with antidiarrheals and fluids at the first sign. For persistent Grade 2, Grade 3, or Grade 4 diarrhea, suspend the dose and resume at a lower level after recovery.
  - **Hepatotoxicity:** For severe hepatic impairment (Child-Pugh C), reduce the dosing frequency to **once daily** [1] [3].
  - **Interstitial Lung Disease (ILD)/Pneumonitis:** Permanently discontinue **abemaciclib** for all patients with Grade 3 or 4 ILD/pneumonitis [1] [2].
- **Drug Interactions:** Concomitant use with strong CYP3A inhibitors (other than ketoconazole, which should be avoided) requires a dose reduction. The dose can be increased again to the original level 3-5 half-lives after the inhibitor is discontinued [1] [3].

## Decision Pathway for Neutropenia Management

The diagram below illustrates the clinical decision-making pathway for managing neutropenia in patients taking **abemaciclib**.



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## References

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